1-((3-Bromopyridin-4-yl)methyl)piperazine
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Overview
Description
1-((3-Bromopyridin-4-yl)methyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-bromopyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Bromopyridin-4-yl)methyl)piperazine typically involves the reaction of 3-bromopyridine with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetonitrile, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((3-Bromopyridin-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiolates.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can modify the functional groups present .
Scientific Research Applications
1-((3-Bromopyridin-4-yl)methyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((3-Bromopyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylpyridin-4-yl)piperazine: Similar structure but with a methyl group instead of a bromine atom.
1-(3-Chloropyridin-4-yl)piperazine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-((3-Bromopyridin-4-yl)methyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
Molecular Formula |
C10H14BrN3 |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(3-bromopyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14BrN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
AYZXLWSKEUCONX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=NC=C2)Br |
Origin of Product |
United States |
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